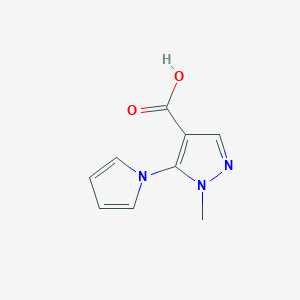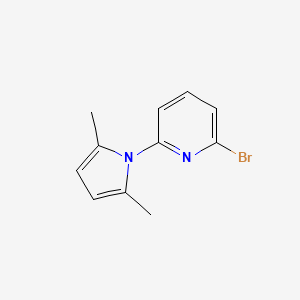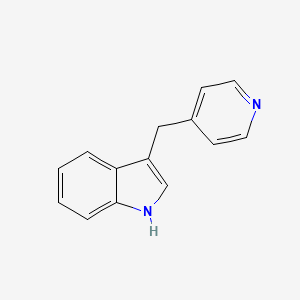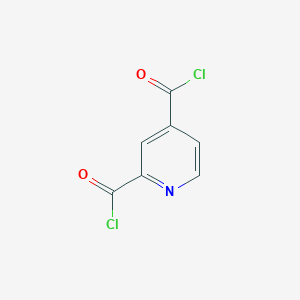
Chlorodimethylphenylgermane
Übersicht
Beschreibung
Chlorodimethylphenylgermane (CDPG) is an organogermanium compound that has been widely studied for its application in scientific research. It has been used in a variety of studies such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Luminescent Agents in Biological Imaging
Chlorodimethylphenylgermane and its derivatives find application in biological imaging. For example, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminescent agent, demonstrates significant potential for targeted biological imaging, particularly in mitochondrial accumulation. This application leverages the long luminescence lifetime and large Stokes shift of these compounds (Amoroso et al., 2008).
Photochemical Studies
The photochemical reactions of compounds like triphenylgermane and related germanes in solution have been extensively studied. Such research includes analyzing transient absorption spectra of their triplet states and germyl radicals. This contributes to a deeper understanding of the mechanisms of photochemical reactions in solutions, which is crucial in various scientific fields (Hayashi & Mochida, 1983).
Environmental Pollution and Biodegradation
Chlorophenols and their derivatives, closely related to this compound, are persistent environmental pollutants found in dyes, drugs, pesticides, and other industrial products. Bacterial degradation has emerged as a cost-effective and eco-friendly method for removing these pollutants from the environment. Understanding the biochemical and genetic basis of chlorophenols degradation can help in developing more efficient bioremediation strategies (Arora & Bae, 2014).
Cross-Coupling Reactions in Organic Synthesis
This compound derivatives are used in palladium-catalyzed cross-coupling reactions. The reactivity of these compounds in the presence of TBAF in toluene with the addition of water allows for efficient activation and transfer of phenyl groups from organogermane precursors. This has implications for the development of new synthetic pathways in organic chemistry (Zhang et al., 2010).
Germyl Radicals in Chemical Processes
The study of germyl radicals generated from benzoyltriphenylgermane and similar compounds reveals insights into photochemical primary processes. These radicals play a role in various chemical processes, and their direct observation through laser-photolysis techniques contributes to our understanding of their behavior in different solvents (Mochida et al., 1985).
Eigenschaften
IUPAC Name |
chloro-dimethyl-phenylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClGe/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQSJNDUKDWNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579511 | |
| Record name | Chloro(dimethyl)phenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22702-76-7 | |
| Record name | Chloro(dimethyl)phenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





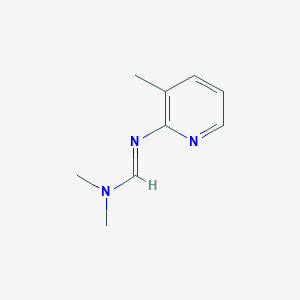

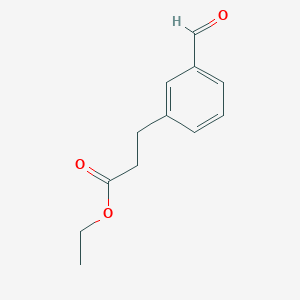
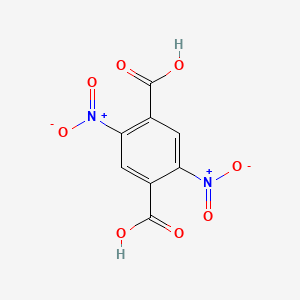
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)

